molecular formula C8H5F5O B14066374 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene

Cat. No.: B14066374
M. Wt: 212.12 g/mol
InChI Key: HDBVSJDMCOBEPZ-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene is a fluorinated aromatic compound characterized by three distinct fluorine-containing substituents:

  • 1,4-Difluoro groups: Fluorine atoms at the 1- and 4-positions of the benzene ring.
  • 2-Difluoromethoxy group: A methoxy group substituted with two fluorine atoms at the 2-position.
  • 6-Fluoromethyl group: A methyl group with one fluorine substituent at the 6-position.

Such fluorinated aromatics are often explored in agrochemical and pharmaceutical research due to their enhanced metabolic stability and lipophilicity .

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

1-(difluoromethoxy)-2,5-difluoro-3-(fluoromethyl)benzene

InChI

InChI=1S/C8H5F5O/c9-3-4-1-5(10)2-6(7(4)11)14-8(12)13/h1-2,8H,3H2

InChI Key

HDBVSJDMCOBEPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CF)F)OC(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of aromatic compounds, which can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to achieve high yields and selectivity. The choice of reaction conditions, such as temperature, pressure, and solvent, plays a crucial role in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the fluorinated groups.

    Substitution: The aromatic ring allows for substitution reactions, where fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and molecular processes, making it a valuable compound for studying fluorine-related effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The table below compares key structural and electronic features of 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene with analogous fluorinated benzene derivatives:

Compound Name Substituents (Positions) Key Electronic Features Biological Activity (LC₅₀ or Efficacy)
This compound F (1,4), OCF₂F (2), CH₂F (6) Strong EWG at 2, moderate EWG at 6 Not explicitly reported; inferred insecticidal potential
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene () Br (1,4), OCF₂F (2), OCF₃ (6) Strong EWGs (Br, OCF₃), reactive bromine Likely intermediate for cross-coupling
Trifluoromethyl pyridine derivatives () CF₃ (pyridine), variable substituents Optimal EWG placement at 2- and 4-positions LC₅₀: 30.8–38.5 mg/L (vs. Mythimna separata)

Key Observations :

  • Electron-withdrawing group (EWG) placement : The target compound’s 2-difluoromethoxy and 1,4-fluoro substituents align with findings in , where EWGs at the 2- and 4-positions enhance insecticidal activity by modulating electron density and steric bulk .
  • Fluoromethyl vs. Trifluoromethoxy : The 6-fluoromethyl group (CH₂F) in the target compound is less electron-withdrawing than the 6-trifluoromethoxy (OCF₃) group in the compound. This difference may reduce metabolic degradation compared to OCF₃, which is prone to hydrolysis .
  • Bromine vs. Fluorine : The 1,4-dibromo analog () is more reactive in nucleophilic aromatic substitution (e.g., Suzuki coupling) due to bromine’s leaving-group ability, whereas the target compound’s fluorine substituents offer greater stability .

Biological Activity

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant case studies.

  • Molecular Formula : C8H5F5O
  • Molecular Weight : 212.12 g/mol
  • IUPAC Name : 1-(difluoromethoxy)-2,5-difluoro-4-(fluoromethyl)benzene
  • Structural Features : The compound contains multiple fluorine atoms attached to a benzene ring, which is known to enhance pharmacological properties such as metabolic stability and bioavailability.

Research indicates that the unique fluorinated structure of this compound may enhance its binding affinity to various biological targets. The presence of fluorine atoms can influence the compound's solubility and distribution within biological systems, potentially leading to inhibitory or modulatory effects on enzymes or receptors.

Potential Applications

  • Drug Development : The compound is being investigated for its potential use in pharmaceuticals, particularly for conditions requiring improved metabolic stability.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes, which could be beneficial in treating metabolic disorders.

Comparative Studies

A comparative analysis with similar compounds reveals distinct differences in biological activity due to structural variations:

Compound NameStructural FeaturesUnique Aspects
1,4-Difluoro-2-(trifluoromethoxy)benzeneContains an additional trifluoromethoxy groupHigher electronegativity due to more fluorine atoms
1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzeneDifferent substitution pattern on the benzene ringVariation in chemical reactivity due to substitution
1-Fluoro-2-methoxy-3-(difluoromethyl)benzeneContains only one fluorine atom at the first positionLess steric hindrance compared to the target compound

These comparisons highlight how the positioning of functional groups influences the compound's chemical behavior and biological activities.

In Vitro Studies

Recent studies have demonstrated that compounds with similar fluorinated structures exhibit significant antifungal and anticancer activities. For instance, a study published in ACS Medicinal Chemistry Letters reported that fluorinated compounds showed enhanced binding to E3 ubiquitin-protein ligase Mdm2 and Mdm4, which are critical in cancer biology .

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